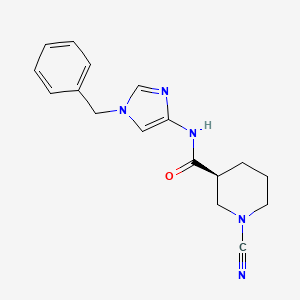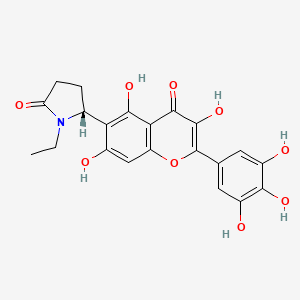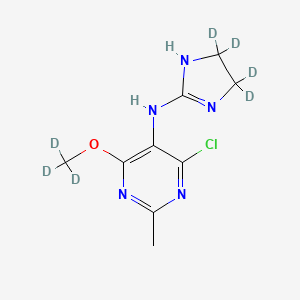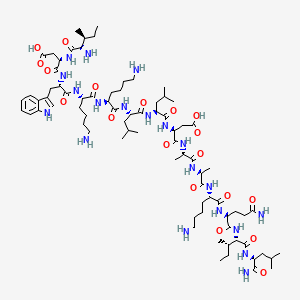
N-hydroxy Rhodamine B amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy Rhodamine B amide is a chemical compound known for its unique fluorescence properties. It is primarily used as a ClO- indicator, hydrolyzing to produce fluorescence in the presence of ClO-. The fluorescence intensity of this compound is proportional to the product, making it useful for quantifying ClO- levels .
準備方法
Synthetic Routes and Reaction Conditions
N-hydroxy Rhodamine B amide can be synthesized through the reaction of Rhodamine B with hydroxylamine. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N-hydroxy Rhodamine B amide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with ClO- as the reagent.
Substitution: Requires a suitable nucleophile and may involve solvents like methanol or ethanol under reflux conditions.
Major Products Formed
Fluorescent Product: Formed during hydrolysis in the presence of ClO-.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
科学的研究の応用
N-hydroxy Rhodamine B amide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting ClO- levels in various chemical reactions.
Biology: Employed in fluorescence microscopy to stain cell compartments, particularly mitochondria.
Industry: Utilized in the development of fluorescent dyes and indicators for various industrial applications.
作用機序
The mechanism of action of N-hydroxy Rhodamine B amide involves its hydrolysis in the presence of ClO-, leading to the production of a fluorescent product. This fluorescence is due to the formation of a highly conjugated system that emits light upon excitation. The molecular targets and pathways involved include the interaction with ClO- ions, which trigger the hydrolysis reaction .
類似化合物との比較
Similar Compounds
Rhodamine B: A parent compound of N-hydroxy Rhodamine B amide, known for its fluorescence properties.
Rhodamine B esters: Similar compounds that differ in their alkyl chain lengths and exhibit varying degrees of cytotoxicity.
Uniqueness
This compound is unique due to its specific use as a ClO- indicator, which sets it apart from other rhodamine derivatives. Its ability to produce fluorescence in the presence of ClO- makes it particularly valuable for applications requiring precise quantification of ClO- levels .
特性
分子式 |
C28H31N3O3 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
3',6'-bis(diethylamino)-2-hydroxyspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H31N3O3/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(32)31(28)33/h9-18,33H,5-8H2,1-4H3 |
InChIキー |
UQRQMIDHMQTDCG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)

![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)


![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)






